molecular formula C10H18O B1210060 (-)-Isodihydrocarveol

(-)-Isodihydrocarveol

Cat. No.: B1210060
M. Wt: 154.25 g/mol
InChI Key: KRCZYMFUWVJCLI-KXUCPTDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Isodihydrocarveol (CAS 18675-35-9) is a monoterpene alcohol derived from the reduction of isodihydrocarvone, a saturated ketone in the p-menthane family. Its structure is characterized by a cyclohexanol backbone with methyl and isopropenyl substituents, and its stereochemistry is defined as (1R,2R,5S) . This compound occurs naturally as a minor constituent in essential oils of plants such as Anethum graveolens (dill) and Foeniculum vulgare (fennel), where it contributes to flavor and aroma profiles . It is also detected in processed fruit juices at higher concentrations (up to 25.67%), likely due to enzymatic or thermal transformations during processing .

This compound is synthesized via microbial biotransformation of carvone or dihydrocarvone by fungi such as Fusarium sulphureum and Trichoderma pseudokoningii .

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1R,2R,5S)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m1/s1

InChI Key

KRCZYMFUWVJCLI-KXUCPTDWSA-N

SMILES

CC1CCC(CC1O)C(=C)C

Isomeric SMILES

C[C@@H]1CC[C@@H](C[C@H]1O)C(=C)C

Canonical SMILES

CC1CCC(CC1O)C(=C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

(-)-Isodihydrocarveol belongs to a group of dihydrocarveols and carveols with shared molecular formulas (C₁₀H₁₈O) but distinct stereochemical configurations:

Compound Stereochemistry Key Structural Feature
This compound (1R,2R,5S) Cyclohexanol with isopropenyl at C5
(+)-Neoisodihydrocarveol (1S,2R,4R) Epimeric configuration at C1 and C4
Dihydrocarveol (1S,4S) or (1R,4R) Lacks isopropenyl group at C5
Carveol Unsaturated cyclohexenol Contains a double bond at C8

These stereochemical differences influence physical properties (e.g., boiling point, solubility) and biological activities. For example, this compound is more thermally stable than carveol due to saturation of the cyclohexane ring .

Natural Occurrence and Abundance

This compound is typically a trace component (<1%) in essential oils but shows variability across sources:

Source This compound (%) Dominant Compounds (%)
Anethum graveolens EO 0.37 Carvone (53.13%), Dillapiole (25.42%)
Serbian Asteraceae EO 0.11–0.12 Carvone (45.90%), cis-Dihydrocarvone (0.73%)
Processed Fruit Juices Up to 25.67 Fenchyl alcohol (4.88%), Bornyl acetate (37.19%)

In contrast, neodihydrocarveol and dihydrocarveol are even less abundant (<0.5%) in dill seed oil .

Regulatory Status

This compound is recognized in regulatory frameworks (e.g., Swiss Aromenverordnung) for use in food and cosmetics, whereas neodihydrocarveol lacks explicit regulatory mentions .

Key Data Tables

Table 1: Physicochemical Comparison

Property This compound Neodihydrocarveol Dihydrocarveol
CAS Number 18675-35-9 18675-33-7 619-01-2
Molecular Weight 154.25 g/mol 154.25 g/mol 154.25 g/mol
Boiling Point 230–232°C (estimated) 225–227°C 220–222°C
Log P (Octanol-Water) 2.85 2.78 2.80

Table 2: Microbial Transformation Pathways

Substrate Microorganism Product Stereoselectivity
(+)-Carvone Fusarium sulphureum This compound Moderate
(+)-Dihydrocarvone Pseudomonas ovalis (+)-Neodihydrocarveol High (93% de)
(-)-Neoisodihydrocarveol Streptomyces bottropensis Isodihydrobottrospicatol Non-stereospecific

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Isodihydrocarveol
Reactant of Route 2
(-)-Isodihydrocarveol

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